8-Bromo-2,5-dichloroquinoline

Übersicht

Beschreibung

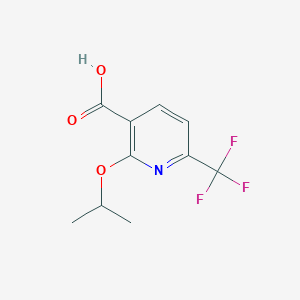

8-Bromo-2,5-dichloroquinoline is an organic compound with the molecular weight of 276.95 . It is a powder at room temperature .

Molecular Structure Analysis

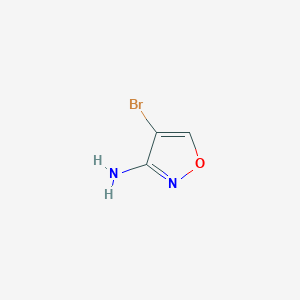

The molecular structure of 8-Bromo-2,5-dichloroquinoline is represented by the InChI code1S/C9H4BrCl2N/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H . This indicates that the compound has a quinoline core structure with bromine and chlorine substituents. Physical And Chemical Properties Analysis

8-Bromo-2,5-dichloroquinoline is a powder at room temperature . The compound’s molecular weight is 276.95 .Wissenschaftliche Forschungsanwendungen

Comparative Vibrational Spectroscopic Studies

A study focused on the comparative analysis of Raman and infrared spectra, as well as the geometry, frequency, and intensity of vibrational bands of 8-hydroxyquinoline derivatives using Density Functional Theory (DFT). This research helps understand the effects of bromine and chlorine substituents on the vibrational frequencies of 8-hydroxyquinoline, providing insights into molecular stability, bond strength, and charge transfer within these molecules. Such detailed spectroscopic analysis is crucial for the development of new materials and drugs (Lakshmi, Balachandran, & Janaki, 2011).

Novel Synthesis Techniques

Research on the efficient synthesis of dichloroquinoline derivatives has been reported, showcasing a novel approach to preparing 2,3-dichloroquinoline from commercial 3-bromoquinoline. This multi-step process highlights the versatility and potential of halogenated quinolines in synthetic chemistry, providing a foundation for developing new compounds with varied applications in drug development and beyond (Sabol, Owen, & Erickson, 2000).

Photoremovable Protecting Groups

Another significant application involves the use of 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for caging biomolecules, enabling the controlled release of bioactive molecules with light. This technique is particularly useful in studying cell physiology and neurobiology, where precise spatial and temporal control over molecular interactions is required (Zhu, Pavlos, Toscano, & Dore, 2006).

Antimicrobial and Antiviral Research

The analogs of 8-hydroxyquinoline, including derivatives of 8-Bromo-2,5-dichloroquinoline, have been explored as potent inhibitors of SARS-CoV-2 infection and its interaction with ACE2 and the Spike protein. This discovery provides a promising lead for developing therapeutics for COVID-19 and potentially other viral diseases, highlighting the broad antimicrobial and antiviral applications of halogenated quinolines (Olaleye, Kaur, Onyenaka, & Adebusuyi, 2021).

Material Science and Corrosion Inhibition

Research into the corrosion inhibition properties of 8-hydroxyquinoline derivatives for protecting mild steel against acid corrosion has shown promising results. This application is crucial for industrial processes and the longevity of metal structures, indicating the versatility of 8-Bromo-2,5-dichloroquinoline derivatives in materials science (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).

Safety And Hazards

8-Bromo-2,5-dichloroquinoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

8-bromo-2,5-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNMCLYXFGOVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2,5-dichloroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)

![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)